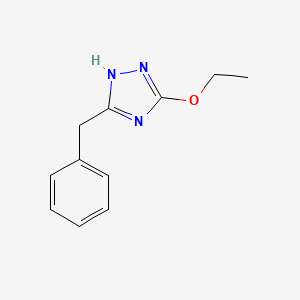

3-Benzyl-5-ethoxy-1H-1,2,4-triazole

Description

3-Benzyl-5-ethoxy-1H-1,2,4-triazole is a substituted triazole derivative featuring a benzyl group at position 3 and an ethoxy group at position 5 of the 1,2,4-triazole core. The 1,2,4-triazole scaffold is widely studied due to its versatility in medicinal and agrochemical applications, including antifungal, antitumoral, and herbicidal activities .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-benzyl-3-ethoxy-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3O/c1-2-15-11-12-10(13-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,14) |

InChI Key |

BTGLNJLLJZVDNH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NNC(=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with ethyl orthoformate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-ethoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Benzyl-5-ethoxy-1H-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Substituent Positions and Functional Group Analysis

Key differences among triazole derivatives arise from substituent positions and functional groups, which critically influence reactivity, stability, and bioactivity. Below is a comparative analysis:

- Positional Effects : The benzyl group at position 3 (target compound) vs. position 4 () alters steric and electronic interactions. Position 3 substituents may favor interactions with hydrophobic enzyme pockets.

- Functional Groups: Ethoxy (target) vs. thione () or sulfonyl () groups modulate electron density.

Structural and Crystallographic Insights

Crystallographic analysis of analogs (e.g., and ) employs software like SHELX for refinement , ORTEP-3 for visualization , and WinGX for data processing . These tools reveal:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Benzyl-5-ethoxy-1H-1,2,4-triazole and its derivatives?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with a triazole precursor (e.g., 4-amino-1,2,4-triazole) in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction mixture is typically refluxed for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization . For example, Schiff base formation via condensation reactions is a key step in introducing benzyl groups .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .

- IR Spectroscopy : Identify functional groups (e.g., C=N stretch near 1600 cm⁻¹ for triazole rings) .

- Elemental Analysis : Verify stoichiometric ratios of C, H, N .

Q. What safety precautions are critical when handling triazole derivatives like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Collect residues in approved containers for hazardous waste, adhering to GHS classifications (e.g., H317 for skin sensitization, H411 for aquatic toxicity) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectral data for triazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX provides unambiguous structural confirmation. For example, a triclinic crystal system (space group P1) with refined parameters (R factor < 0.05) can clarify bond lengths and angles, distinguishing between tautomeric forms or positional isomers . Use ORTEP-3 for visualizing thermal ellipsoids and disorder modeling .

Q. What strategies optimize reaction yields when synthesizing triazole derivatives with bulky substituents (e.g., benzyl groups)?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Microwave Irradiation : Accelerate reaction kinetics for sterically hindered systems (e.g., 30–60 minutes vs. traditional reflux) .

- Catalysis : Use Pd-mediated cross-coupling for benzyl group introduction, monitoring progress via TLC (Rf ~0.15 in Hex/EtOAc 70:30) .

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing reactivity .

- Docking Studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., tyrosinase or kinases). For example, dock the triazole core into hydrophobic pockets, scoring binding affinities (ΔG < -7 kcal/mol) .

Q. How should researchers address discrepancies in reported melting points or spectral data for triazole compounds?

- Methodological Answer :

- Purity Assessment : Repeat synthesis with column chromatography (silica gel, EtOAc/hexane gradient) to remove impurities .

- Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable crystalline forms, as melting points can vary by 5–10°C depending on polymorphism .

Q. What advanced techniques validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.